Bienvenue dans la boutique en ligne BenchChem!

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Lipophilicity ADME Positional isomerism

3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 314744-42-8) is a sulfonamide-functionalized cyclohexane carboxylic acid. It belongs to the aryl‑sulfonylamino–cycloalkane carboxylic acid chemotype, a class explored for sweet‑taste modulation, enzyme inhibition (e.g., histone deacetylase, procollagen C‑proteinase), and cGMP‑pathway modulation.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 314744-42-8
Cat. No. B2817645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid
CAS314744-42-8
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)O
InChIInChI=1S/C14H19NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h5-8,11-12,15H,2-4,9H2,1H3,(H,16,17)
InChIKeyHIMLZRXNJNAMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 314744-42-8) Is a Structurally Distinct Screening Candidate Among Tosylamino–Cyclohexane Carboxylic Acids


3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 314744-42-8) is a sulfonamide-functionalized cyclohexane carboxylic acid . It belongs to the aryl‑sulfonylamino–cycloalkane carboxylic acid chemotype, a class explored for sweet‑taste modulation, enzyme inhibition (e.g., histone deacetylase, procollagen C‑proteinase), and cGMP‑pathway modulation [1][2][3]. The defining structural feature—a 4‑methylphenylsulfonylamino group at the cyclohexane 3‑position—differentiates it from the more commonly encountered 1‑, 2‑, and 4‑substituted positional isomers and creates a unique spatial arrangement of hydrogen‑bond donors (2), acceptors (5), and the carboxylic acid moiety .

Why 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid Cannot Be Replaced by Other Tosylamino–Cyclohexane Carboxylic Acid Isomers in Focused Screening or Synthesis


Positional isomerism on the cyclohexane ring profoundly alters physicochemical properties and pharmacophoric geometry. The 3‑substituted isomer presents a LogP of 2.49 and tPSA of 83.5 Ų, whereas the 4‑substituted analog (CAS 314042-69-8) exhibits a calculated LogP of 3.39 and PSA of 91.85 Ų—a ΔLogP of ~0.9 units . This difference shifts the compound across a full lipophilicity bin in screening libraries and alters aqueous solubility predictions (LogSW –3.10 for the 3‑isomer) . Moreover, the 3‑position places the sulfonamide NH and the carboxylic acid in a 1,3‑relationship on the cyclohexane ring, generating a distinct hydrogen‑bond donor–acceptor topology compared with 1,2‑ or 1,4‑congeners. In the structurally related HDAC inhibitor series, small changes in the cyclohexane substitution pattern caused substantial differences in enzyme inhibitory activity, demonstrating that positional isomers are not functionally interchangeable [1].

Quantitative Differentiation Evidence for 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 314744-42-8) Versus Closest Analogs


Positional Isomer Lipophilicity Differential: 3- vs. 4-Substituted Tosylamino–Cyclohexane Carboxylic Acid

The target 3-substituted isomer (CAS 314744-42-8) has an experimentally derived LogP of 2.49, whereas the 4-substituted isomer (CAS 314042-69-8) has a calculated LogP of 3.39—a difference of 0.90 log units . This places the target compound in a more hydrophilic property space, substantially affecting predicted membrane permeability and solubility. The topological polar surface area (tPSA) also differs: 83.5 Ų for the 3-isomer versus 91.85 Ų for the 4-isomer .

Lipophilicity ADME Positional isomerism Screening library design

Hydrogen-Bond Donor–Acceptor Topology: 3-Position Creates a Distinct Pharmacophoric Pattern

The target compound carries 2 hydrogen-bond donors (sulfonamide NH and carboxylic acid OH) and 5 acceptors (sulfonamide S=O ×2, carboxylic acid C=O, and two oxygens) arranged in a 1,3-relationship on the cyclohexane ring . In contrast, the 4-substituted isomer (CAS 314042-69-8) and the 2-substituted isomer (CAS 110456-11-6) present a 1,4- and 1,2-donor–acceptor geometry, respectively [1][2]. These distinct geometric arrangements yield different intramolecular hydrogen-bonding possibilities and distinct molecular recognition surfaces. The 3-position places the sulfonamide NH and carboxylic acid at a distance of approximately 4.5–5.0 Å (trans-diaxial conformer) versus ~2.5–3.0 Å for the 2-isomer, which can engage in intramolecular H-bonding [2].

Pharmacophore Hydrogen bonding Molecular recognition Scaffold diversity

Aqueous Solubility Prediction and its Impact on Screening Assay Compatibility

The Hit2Lead database reports a calculated LogSW of –3.10 for the target compound, corresponding to an estimated aqueous solubility of ~0.24 mg/mL (~0.8 mM) . For the 4-substituted isomer (CAS 314042-69-8), QSPR-predicted solubility at pH 7.4 is approximately 3.1 mg/mL (~10.4 mM), derived from a pKa of 4.47 and LogP of 3.22 [1]. While both values support standard screening concentrations (10–100 µM in 1% DMSO), the lower solubility of the 3-isomer may be advantageous in cellular assays where excessive compound aggregation at higher concentrations is undesirable, or disadvantageous where high concentrations are required. The solubility differential provides a practical parameter for assay buffer selection and DMSO stock concentration planning.

Solubility Assay compatibility DMSO stock Screening logistics

Sulfonamide Chemotype Pharmacological Precedent: HDAC and cGMP Pathway Modulation

Sulfonylamino–cyclohexane carboxylic acid derivatives have been claimed as histone deacetylase (HDAC) inhibitors (e.g., US 8,513,237) and as cGMP-modulating agents for cardiovascular disease (e.g., US 8,106,213) [1][2]. In the HDAC inhibitor series, sulfonamide hydroxamic acids bearing cyclohexane spacers showed IC50 values in the low nanomolar range against HDAC1 (e.g., compound 8m: IC50 = 12 nM) [3]. The target compound, bearing a free carboxylic acid rather than a hydroxamic acid, represents the precursor pharmacophore that can be elaborated into potent inhibitors via amide coupling or esterification at the carboxylic acid handle. No direct IC50 data are available for the target compound itself, but its structural embedding within validated chemotypes justifies its selection as a key intermediate or fragment for lead generation.

Histone deacetylase cGMP modulation Sulfonamide pharmacophore Cardiovascular Oncology

Procurement-Relevant Application Scenarios for 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS 314744-42-8)


Diversity-Oriented Screening Library Augmentation for Undersampled 1,3-Pharmacophore Space

The 3-position substitution pattern on the cyclohexane ring produces a 1,3‑donor–acceptor topology that is underrepresented in commercial screening collections, which are dominated by 1,4‑ and 1,2‑substituted cyclohexane derivatives . Procurement of this compound adds a distinct pharmacophoric vector set to a screening deck, complementing existing 4‑substituted analogs (CAS 314042-69-8, 87640-25-3) and increasing three‑dimensional diversity without altering the core chemotype .

Carboxylic Acid Building Block for HDAC-Targeted Library Synthesis

The free carboxylic acid at the 3‑position provides a direct handle for amide coupling with diverse amine-capping groups or conversion to hydroxamic acid zinc‑binding groups, as demonstrated in the sulfonamide HDAC inhibitor series [1]. Unlike 1‑substituted analogs where the carboxylic acid is attached to a sterically hindered quaternary center, the 3‑position offers greater synthetic accessibility for parallel library synthesis [1].

Physicochemical Property Space Exploration in Lead Optimization

With a LogP of 2.49—approximately 0.9 log units lower than its 4‑substituted isomer—this compound enables systematic exploration of lipophilicity‑driven SAR without modifying the aryl sulfonamide warhead . This is particularly valuable in CNS and anti‑infective programs where lower LogP correlates with improved metabolic stability and reduced off‑target binding .

Negative Control or Inactive Comparator for Sulfonamide Hydroxamic Acid Tool Compounds

Because the target compound lacks the hydroxamic acid zinc‑binding group essential for HDAC inhibition, it can serve as a well‑matched negative control in enzymatic and cellular assays when paired with its hydroxamic acid derivatives [1]. Its matched physicochemical profile (LogP, tPSA, HBD/HBA count) relative to the active derivatives makes it superior to unrelated negative controls for target engagement studies [1].

Quote Request

Request a Quote for 3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.